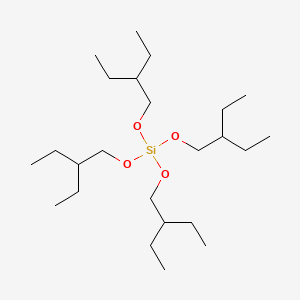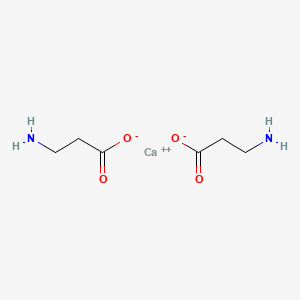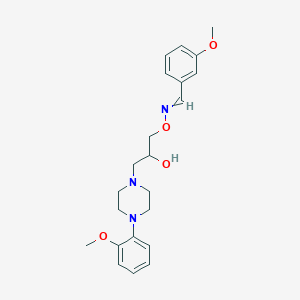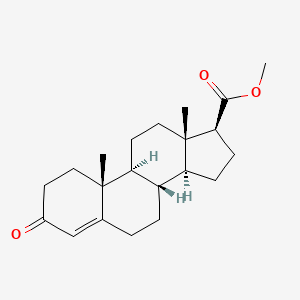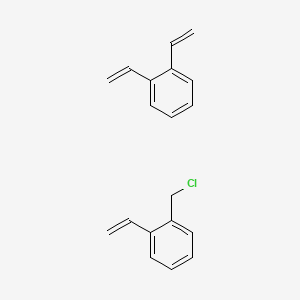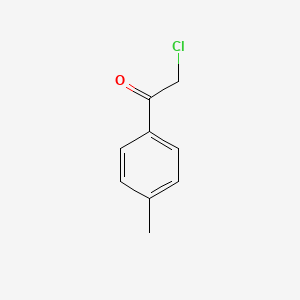
2-Chloro-1-p-tolyl-ethanone
Overview
Description
2-Chloro-1-p-tolyl-ethanone, also known as 2-chloro-1-(4-methylphenyl)ethanone, is a chemical compound with the molecular formula C9H9ClO and a molecular weight of 168.62 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of this compound involves heating the mixture to 80 °C for 2 hours, then cooling and pouring it into crushed ice containing concentrated hydrochloric acid . The reaction liquid is then extracted by toluene, concentrated, and dried to obtain the compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H9ClO . The InChI code for this compound is 1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at 20°C and should be stored under inert gas . It has a melting point of 55.0 to 59.0 °C .Scientific Research Applications
Ultrasonic Studies in Binary Mixtures
A study conducted by Tangeda and Nallani (2005) explored the ultrasonic properties of binary mixtures including 1-p-tolyl-ethanone (a related compound to 2-Chloro-1-p-tolyl-ethanone). This research provides insights into the behavior of such compounds in various mixtures, which could be useful in various industrial and scientific applications.
Antimicrobial Activity Research
Dave et al. (2013) conducted a study synthesizing derivatives of 1-p-tolyl-ethanone, which demonstrated antimicrobial activity against various bacterial species. This suggests potential applications of this compound in developing antimicrobial agents or studying their mechanisms (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Biocatalysis and Enantioselective Synthesis
Research by Miao et al. (2019) described the use of a specific bacterial strain for the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone (a structurally similar compound) for the enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. This demonstrates the potential of this compound in biocatalytic processes for pharmaceutical synthesis (Miao, Liu, He, & Wang, 2019).
Structural and Spectroscopic Studies
Majumdar (2016) explored the hydrogen-bonded crystal structure of 1-(5-Chloro-2-Hydroxyphenyl)Ethanone, a related compound, using various spectroscopic and computational methods. This kind of research is crucial for understanding the molecular and structural properties of similar compounds like this compound, which can have implications in material science and chemistry (Majumdar, 2016).
Synthesis and Characterization for Drug Development
A study by Guo et al. (2017) highlighted the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a derivative of a related compound, for use in drug development, specifically for Ticagrelor, an antiplatelet medication. This points to the relevance of this compound in the synthesis of medically important substances (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Safety and Hazards
2-Chloro-1-p-tolyl-ethanone is classified as dangerous. It may cause severe skin burns and eye damage (H314) and may be corrosive to metals (H290) . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding inhalation of dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
It is known that this compound can be used for the preparation of acetophenone derivatives , which are known to interact with various biological targets.
Mode of Action
It is known to participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the sp3-hybridized carbon .
Biochemical Pathways
Its derivatives are known to control phytopathogenic fungi , suggesting that it may interfere with the biochemical pathways of these organisms.
Result of Action
Its derivatives are known to have antifungal and antibacterial activity , suggesting that it may have similar effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-p-tolyl-ethanone plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, it can disrupt cell signaling pathways, resulting in altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, leading to inhibition or activation of their functions. This binding often involves covalent interactions with specific amino acid residues in the active sites of enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of key metabolites by modulating the activity of enzymes involved in their synthesis and degradation. For example, this compound can inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound can be taken up by cells through active transport mechanisms and distributed to various tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Properties
IUPAC Name |
2-chloro-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLJRZYKFVJSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285402 | |
| Record name | 2-Chloro-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4209-24-9 | |
| Record name | 2-Chloro-1-(4-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 41667 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4209-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(4-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
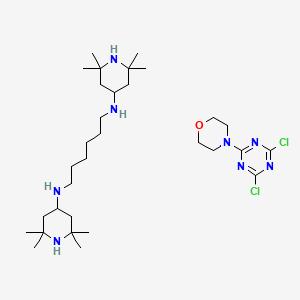
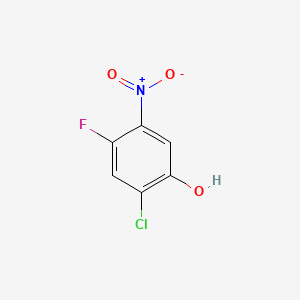
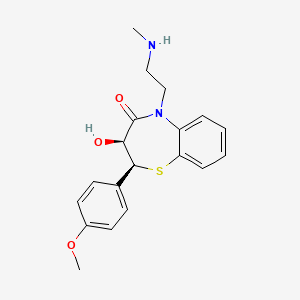
![2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]](/img/structure/B1583478.png)
